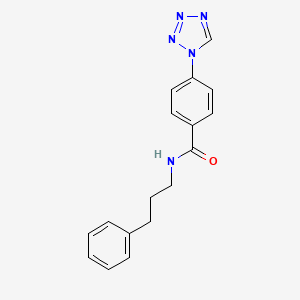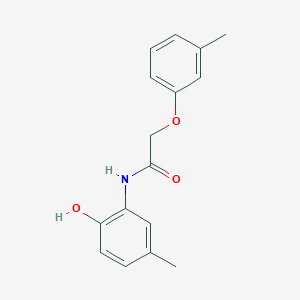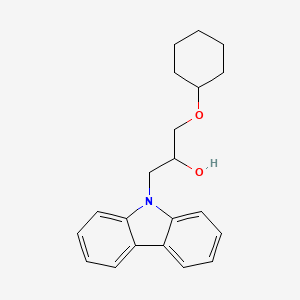
N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. This compound belongs to the class of tetrazole-based inhibitors and has a unique structure that allows it to selectively target specific enzymes and pathways within cells.
Mécanisme D'action
N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide works by selectively inhibiting the activity of BTK, which plays a critical role in B-cell receptor signaling. BTK is a non-receptor tyrosine kinase that is activated upon binding of antigens to the B-cell receptor. This activation leads to downstream signaling events that ultimately result in the survival and proliferation of B-cells.
By inhibiting BTK, N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide can disrupt this signaling pathway and induce apoptosis (cell death) in B-cells. This mechanism of action has been shown to be effective in preclinical models of B-cell lymphomas, where N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide has demonstrated potent anti-tumor activity.
Biochemical and Physiological Effects:
N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its anti-tumor and anti-inflammatory effects, N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to inhibit the activation of several other kinases involved in B-cell receptor signaling, including AKT and ERK.
N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This makes it an attractive candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide is its selectivity for BTK, which allows for targeted inhibition of this pathway without affecting other kinases or signaling pathways. This specificity can reduce the risk of off-target effects and toxicity.
However, one limitation of N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide is its relatively low solubility in water, which can make it challenging to formulate for in vivo studies. Additionally, further research is needed to determine the optimal dosing and treatment regimens for N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide in different disease contexts.
Orientations Futures
There are several potential future directions for research on N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer or autoimmune disease. For example, combining N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide with other inhibitors of B-cell receptor signaling or immune checkpoint inhibitors could enhance its therapeutic effects.
Another area of interest is the identification of biomarkers that can predict response to N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide treatment. This could help to identify patients who are most likely to benefit from this therapy and optimize treatment regimens.
Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide in different disease contexts and patient populations. This will be critical for advancing this compound towards clinical development and ultimately improving patient outcomes.
Méthodes De Synthèse
The synthesis of N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide involves several steps, starting with the reaction of 3-phenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzamide in the presence of triethylamine to produce the desired benzamide derivative. Finally, the tetrazole ring is introduced by reacting the benzamide with sodium azide and copper (I) iodide in DMF (N,N-dimethylformamide) solvent.
Applications De Recherche Scientifique
N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In particular, it has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This pathway is critical for the survival and proliferation of B-cell lymphomas, and N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide has demonstrated potent anti-tumor activity in preclinical models of these cancers.
In addition to its anti-cancer effects, N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide has also shown promise as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus. By inhibiting BTK signaling, N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide can reduce the activation of immune cells and the production of inflammatory cytokines, leading to a decrease in disease symptoms.
Propriétés
IUPAC Name |
N-(3-phenylpropyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(18-12-4-7-14-5-2-1-3-6-14)15-8-10-16(11-9-15)22-13-19-20-21-22/h1-3,5-6,8-11,13H,4,7,12H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEKPCXBZVLMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[4-(acetylamino)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5119891.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119898.png)
![1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5119902.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]butanamide](/img/structure/B5119912.png)

![5-bromo-2-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5119925.png)


![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5119937.png)
![2-tert-butyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5119941.png)
![2-butyl-5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5119953.png)

![N-(4-methyl-3-nitrophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5119972.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(1H-imidazol-1-yl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5119976.png)